molecular formula C7H8O3 B15167981 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- CAS No. 634196-47-7

2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)-

Cat. No.: B15167981
CAS No.: 634196-47-7
M. Wt: 140.14 g/mol
InChI Key: DOPQQIPMCNGZMM-PKPIPKONSA-N
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Description

2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings with two double bonds. This specific compound is characterized by the presence of a hydroxy group at the 6-position and an ethenyl group at the 2-position, with the (2S)- configuration indicating its stereochemistry. Pyrans and their derivatives are significant due to their presence in various natural products and their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- can be achieved through several methods. One common approach involves the phosphine-catalyzed (3 + 3) annulation between allenoates and 1C,3O-bisnucleophiles . Another method includes a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization . These methods provide a facile entry to stable 2H-pyrans, which are challenging targets in organic synthesis.

Industrial Production Methods

Industrial production of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and green chemistry principles is becoming increasingly popular to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxy and ethenyl groups, which can participate in different types of chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxy group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group back to a hydroxy group.

    Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can regenerate the hydroxy group. Substitution reactions can introduce various functional groups at the ethenyl position.

Mechanism of Action

The mechanism of action of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- can be compared with other pyran derivatives, such as:

    2-Pyrone: A six-membered ring with a carbonyl group at the 2-position.

    4-Hydroxy-2-pyrone: Similar to 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- but with the hydroxy group at the 4-position.

The uniqueness of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

634196-47-7

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(6S)-6-ethenyl-2-hydroxy-2H-pyran-5-one

InChI

InChI=1S/C7H8O3/c1-2-6-5(8)3-4-7(9)10-6/h2-4,6-7,9H,1H2/t6-,7?/m0/s1

InChI Key

DOPQQIPMCNGZMM-PKPIPKONSA-N

Isomeric SMILES

C=C[C@H]1C(=O)C=CC(O1)O

Canonical SMILES

C=CC1C(=O)C=CC(O1)O

Origin of Product

United States

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